molecular formula C10H15N B060348 (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine CAS No. 188000-52-4

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine

Katalognummer B060348
CAS-Nummer: 188000-52-4
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: WCRTWLIRFMUYJI-KGDYZURWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine, also known as TDA, is a bicyclic amine that has been studied for its potential use in medicinal chemistry. It is a chiral molecule that has two stereocenters, making it a versatile compound for drug design.

Wirkmechanismus

The mechanism of action of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine is not well understood, but it is thought to act as a small molecule inhibitor of enzymes and receptors. It has been shown to bind to the active site of some enzymes and prevent their activity. (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine has also been shown to bind to receptors and modulate their activity.
Biochemical and Physiological Effects:
(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and HIV replication. (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine has also been shown to modulate the activity of receptors involved in neurotransmission and inflammation. In animal studies, (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine has been shown to have analgesic and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine is its versatility as a chiral molecule. It can be used as a scaffold for the development of new drugs with specific stereochemical properties. (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine derivatives can also be synthesized and tested for their activity against a variety of biological targets. One limitation of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine is its low yield in the synthesis process. This makes it difficult to produce large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are many future directions for the study of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine. One direction is the development of new (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine derivatives with improved activity against specific biological targets. Another direction is the study of the mechanism of action of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine and its derivatives. This could lead to the development of new drugs that target specific enzymes and receptors. Additionally, the study of (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine and its derivatives in animal models could lead to the development of new therapies for diseases such as cancer and HIV.

Synthesemethoden

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine can be synthesized through a series of chemical reactions starting from commercially available compounds. One method involves the reaction of 2-methylcyclohexanone with (1R,2S)-diaminocyclohexane to form a bicyclic intermediate. This intermediate is then subjected to a series of reactions, including a cyclization step and a reduction step, to form (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine. The overall yield of this method is around 20%.

Wissenschaftliche Forschungsanwendungen

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine has been studied for its potential use in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to have activity against a variety of biological targets, including enzymes and receptors. (1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine derivatives have been synthesized and tested for their activity against cancer cells, HIV, and other diseases.

Eigenschaften

CAS-Nummer

188000-52-4

Produktname

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine

InChI

InChI=1S/C10H15N/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5,11H2/t6-,7+,8-,9+,10+/m1/s1

InChI-Schlüssel

WCRTWLIRFMUYJI-KGDYZURWSA-N

Isomerische SMILES

C1C[C@@H]([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N

SMILES

C1CC(C2C1C3CC2C=C3)N

Kanonische SMILES

C1CC(C2C1C3CC2C=C3)N

Synonyme

4,7-Methano-1H-inden-1-amine,2,3,3a,4,7,7a-hexahydro-,[1S-(1alpha,3aalpha,4alpha,7alpha,7aalpha)]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.